3-Chloro-2-iodopyridine 3-Chloro-2-iodopyridine
Brand Name: Vulcanchem
CAS No.: 77332-89-9
VCID: VC21196612
InChI: InChI=1S/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H
SMILES: C1=CC(=C(N=C1)I)Cl
Molecular Formula: C5H3ClIN
Molecular Weight: 239.44 g/mol

3-Chloro-2-iodopyridine

CAS No.: 77332-89-9

Cat. No.: VC21196612

Molecular Formula: C5H3ClIN

Molecular Weight: 239.44 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-iodopyridine - 77332-89-9

Specification

CAS No. 77332-89-9
Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
IUPAC Name 3-chloro-2-iodopyridine
Standard InChI InChI=1S/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H
Standard InChI Key LTCHVAFYGVXKHH-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)I)Cl
Canonical SMILES C1=CC(=C(N=C1)I)Cl

Introduction

Compound Overview

3-Chloro-2-iodopyridine (CAS 77332-89-9) is a heterocyclic organic compound with a pyridine ring substituted with chlorine at the 3-position and iodine at the 2-position. It typically appears as a colorless to pale yellow solid, depending on purity. The compound's reactivity is primarily attributed to the presence of halogen substituents, which enable it to participate in various chemical transformations, particularly in organic synthesis .

Identification Data

The compound can be identified using several parameters as presented in Table 1:

ParameterValue
CAS Number77332-89-9
IUPAC Name3-Chloro-2-iodopyridine
Molecular FormulaC5H3ClIN
SynonymsPyridine, 3-chloro-2-iodo-; 2-iodo-3-chloropyridine
InChIInChI=1/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H

Physical and Chemical Properties

3-Chloro-2-iodopyridine possesses several distinct physical and chemical characteristics that make it valuable in chemical synthesis. It is an electrophilic compound with notable solubility in organic solvents, contributing to its utility in various chemical reactions .

Physical Properties

Table 2 summarizes the key physical properties of the compound:

PropertyValue
Molecular Weight239.44 g/mol
Physical StateSolid
AppearanceColorless to pale yellow solid
Density2.1±0.1 g/cm³
Boiling Point245.0±20.0 °C at 760 mmHg
Flash Point102.0±21.8 °C
SolubilitySoluble in organic solvents

Chemical Reactivity

The compound's chemical reactivity is largely determined by the presence of both chlorine and iodine atoms on the pyridine ring. These halogen substituents can participate in various chemical reactions, including:

  • Nucleophilic substitution reactions

  • Cross-coupling reactions (particularly palladium-catalyzed)

  • Halogen exchange reactions

  • Metal-catalyzed transformations

The iodine atom at the 2-position is generally more reactive toward nucleophilic substitution and metal-catalyzed reactions compared to the chlorine atom at the 3-position, allowing for selective chemical transformations .

Synthesis and Applications

3-Chloro-2-iodopyridine serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its versatility in chemical transformations makes it an important building block for more complex molecules.

Synthetic Applications

One of the primary applications of 3-Chloro-2-iodopyridine is in silyl-mediated halogen/halogen exchange reactions of pyridines and other heterocycles . This type of transformation is particularly useful in the preparation of substituted pyridine derivatives with applications in pharmaceutical research.

The compound can also be used as a precursor in the synthesis of 3-Chloro-2-(trifluoromethyl)-pyridine, which has applications in medicinal chemistry and agrochemical development .

Reaction Mechanisms

The reactivity of 3-Chloro-2-iodopyridine in organic synthesis can be attributed to several factors:

  • The electron-withdrawing nature of the pyridine nitrogen

  • The differential reactivity of the iodine versus chlorine substituents

  • The activation of specific positions on the pyridine ring for further functionalization

These properties enable selective transformations, making the compound valuable in multi-step synthetic procedures where regioselectivity is crucial .

CategoryDetails
Hazard StatementsH302+H312+H332-H315-H319-H335
Precautionary StatementsP280-P271
Hazard CodesXi (Irritant)
GHS SymbolGHS07 (Warning)
Signal WordWarning
SupplierProduct ReferencePurityPrice RangePackaging Options
Cymit QuímicaIN-DA0036H697%26.00€ - 231.00€250mg - 25g
Cymit Química54-OR3095098.8% (HPLC)32.00€ - 589.00€1g and up
Various SuppliersMultiple95-99%US $1.00/KG - $285/g1g to bulk quantities

Delivery Timeframes

The delivery timeframes for 3-Chloro-2-iodopyridine vary by supplier, typically ranging from 1-3 weeks depending on stock availability and location .

Analytical Methods

Various analytical techniques can be employed to characterize 3-Chloro-2-iodopyridine, ensuring its identity and purity for research and commercial purposes.

Spectroscopic Analysis

Common spectroscopic methods used for analysis include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

These techniques provide essential information about the structural integrity and purity of the compound .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of 3-Chloro-2-iodopyridine, with reported purities typically ranging from 95% to 99% .

Research Applications

The unique structural features of 3-Chloro-2-iodopyridine make it valuable in various research contexts, particularly in medicinal chemistry and materials science.

Pharmaceutical Applications

In pharmaceutical research, 3-Chloro-2-iodopyridine serves as a versatile building block for the synthesis of biologically active compounds. The differential reactivity of the halogen substituents allows for selective functionalization, enabling the construction of complex molecular scaffolds with potential therapeutic applications .

Future Research Directions

Current trends suggest expanding applications in:

  • Development of novel coupling methodologies

  • Exploration of catalytic systems for selective transformations

  • Investigation of structure-activity relationships in biological systems

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